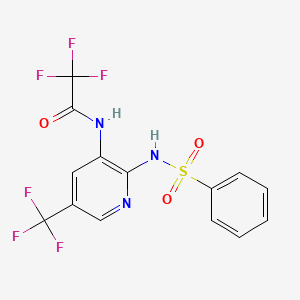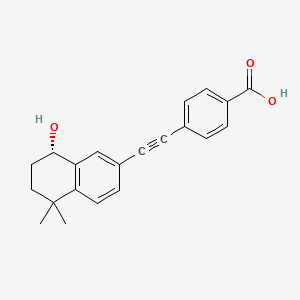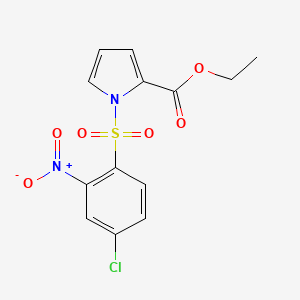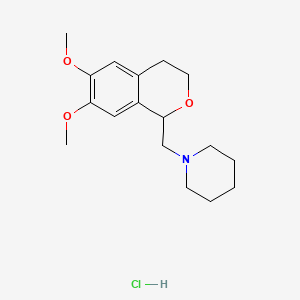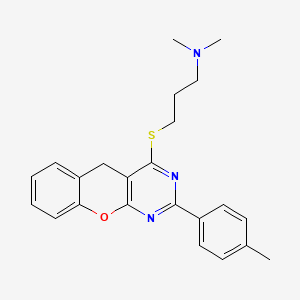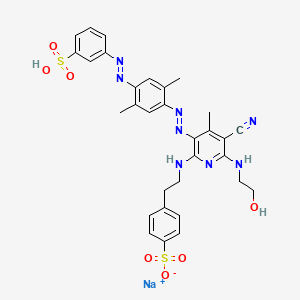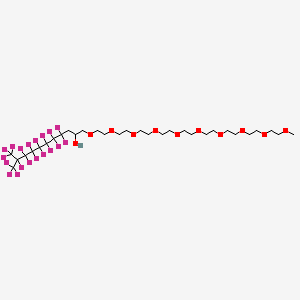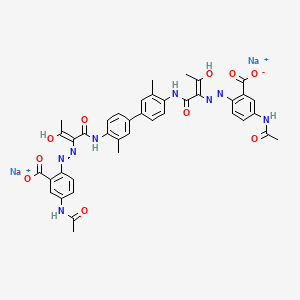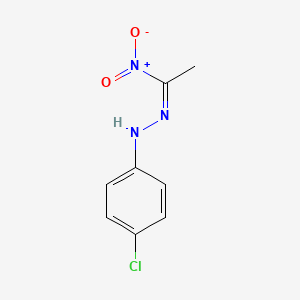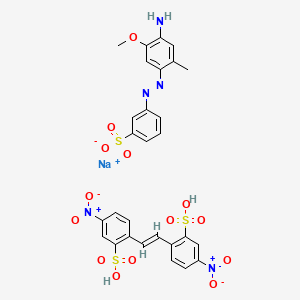
Einecs 215-400-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods, including the thermal decomposition of bismuth nitrate or bismuth hydroxide. The reaction typically involves heating the precursor compounds at high temperatures in the presence of oxygen to yield bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth-containing ores. The process involves roasting the ores in a furnace at elevated temperatures, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical processes.
Reduction: Bismuth tetroxide can be reduced to lower oxidation states of bismuth, such as bismuth(III) oxide.
Substitution: It can participate in substitution reactions where other elements or compounds replace oxygen atoms.
Common Reagents and Conditions
Common reagents used in reactions with bismuth tetroxide include reducing agents like hydrogen gas or carbon monoxide for reduction reactions. Oxidizing agents such as nitric acid can be used to further oxidize bismuth compounds.
Major Products Formed
The major products formed from reactions involving bismuth tetroxide include bismuth(III) oxide, bismuth metal, and various bismuth salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Bismuth compounds, including bismuth tetroxide, are studied for their antimicrobial properties and potential use in medical treatments.
Medicine: Bismuth tetroxide is investigated for its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, ceramics, and glass, as well as in the electronics industry for the manufacture of semiconductors and other electronic components.
Mechanism of Action
The mechanism by which bismuth tetroxide exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress and antimicrobial activity. The pathways involved in its mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) oxide (Bi2O3): Another common bismuth compound with similar applications in catalysis and materials science.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in medical applications for its antimicrobial properties.
Bismuth subsalicylate (C7H5BiO4): Known for its use in over-the-counter medications for gastrointestinal relief.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state compared to other bismuth compounds. This property makes it a more potent oxidizing agent, which can be advantageous in certain chemical reactions and industrial processes.
Properties
CAS No. |
1325-61-7 |
|---|---|
Molecular Formula |
C28H24N5NaO14S3 |
Molecular Weight |
773.7 g/mol |
IUPAC Name |
sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |
InChI Key |
PCBGSVPRNJOHSH-JITBQSAISA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


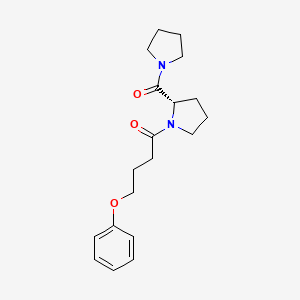
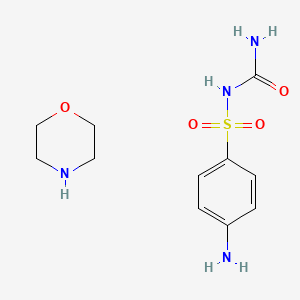
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
